molecular formula C7H12N2O4S B1580490 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate CAS No. 26591-72-0

3-Methyl-1-vinyl-1H-imidazolium methyl sulphate

Cat. No. B1580490
CAS RN: 26591-72-0
M. Wt: 220.25 g/mol
InChI Key: BZVFPIHTRLNAQA-UHFFFAOYSA-M
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Description

3-Methyl-1-vinyl-1H-imidazolium methyl sulphate, also known as MVIM, is a type of ionic liquid that has gained significant attention in the scientific community due to its unique properties. Ionic liquids are salts that are liquid at room temperature, and they have been studied extensively for their potential applications in various fields, including chemistry, materials science, and biotechnology. MVIM is one of the most widely studied ionic liquids due to its ease of synthesis and its potential for use in a wide range of applications.

Scientific Research Applications

  • Nitration of Aromatic Compounds : 3-Methyl-1-sulfonic acid imidazolium nitrate, a related compound, has been used as a Brønsted acidic ionic liquid and nitrating agent for the efficient nitration of aromatic compounds, including aniline derivatives (Zolfigol et al., 2012).

  • Synthesis of Polyhydroquinoline Derivatives : 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, demonstrating its role in facilitating complex organic synthesis (Khaligh, 2014).

  • Preparation of 5-Amino-1H-Pyrazole-4-Carbonitriles : Another study describes the use of 3-Methyl-1-sulfonic acid imidazolium trichlorido copper (II) as a catalyst for preparing 5-amino-1H-pyrazole-4-carbonitriles, highlighting the compound's catalytic efficiency (Khazaei et al., 2021).

  • Pechmann Reaction Catalysis : Another application is in Pechmann condensation reactions, where 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate acts as an acidic task-specific ionic liquid (Khaligh, 2012).

  • Leaching of Metals from Ores : The compound has been applied in the leaching of gold, silver, and copper from sulfidic ores, proving its utility in metallurgical processes (Whitehead et al., 2007).

  • Synthesis of Tetrasubstituted Imidazoles : Its efficacy as a catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions is also noted, demonstrating its role in green chemistry (Davoodnia et al., 2010).

  • Ionic Liquid Properties Study : The influence of structural variations in 1-alkyl-3-methylimidazolium hexafluorophosphates on physical properties like density and viscosity of ionic liquids has been investigated, showing the compound's relevance in material science (Dzyuba & Bartsch, 2002).

  • Preparation of Sulfonated Polyimide Membranes : In a study, ionic liquids including 1-vinylimidazolium trifluoromethanesulfonate were used in the preparation of modified sulfonated polyimide composite membranes, enhancing the conductivity of proton exchange membranes (Chen et al., 2013).

  • Synthesis of N-Sulfonyl Imines : A study used 3-methyl-1-sulfonic acid imidazolium chloride as a catalyst and solvent for the synthesis of N-sulfonyl imines, highlighting its versatility in organic synthesis (Zolfigol et al., 2010).

  • Polymer-Supported N-Heterocyclic Carbene-Palladium Complex : This complex was used for Suzuki cross-coupling reaction in an aqueous medium, showing the compound's application in polymer chemistry (Kim et al., 2005).

properties

IUPAC Name

1-ethenyl-3-methylimidazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h3-6H,1H2,2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVFPIHTRLNAQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014861
Record name 3-Methyl-1-vinylimidazolium methyl sulfate
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Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-vinyl-1H-imidazolium methyl sulphate

CAS RN

26591-72-0
Record name 3-Methyl-1-vinylimidazolium methyl sulfate
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Record name 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
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Record name 3-Methyl-1-vinylimidazolium methyl sulfate
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Record name 3-methyl-1-vinyl-1H-imidazolium methyl sulphate
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Record name 3-METHYL-1-VINYL-1H-IMIDAZOLIUM METHYL SULPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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